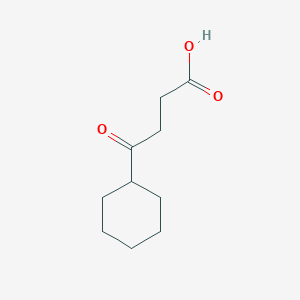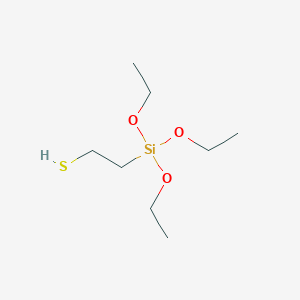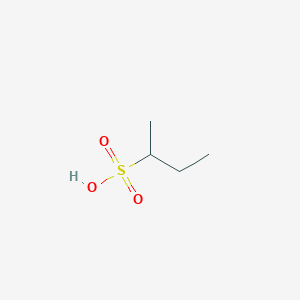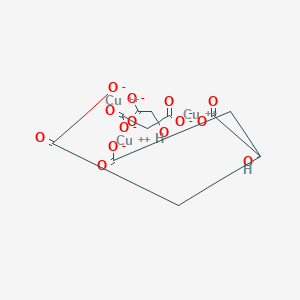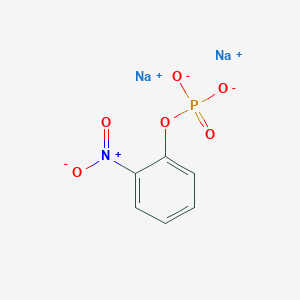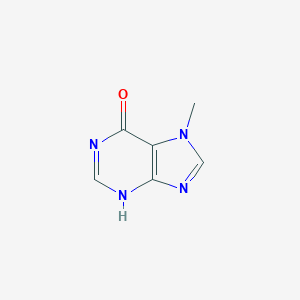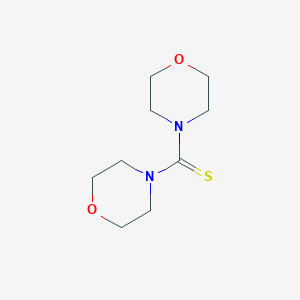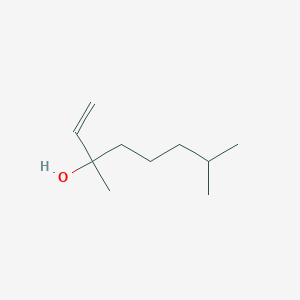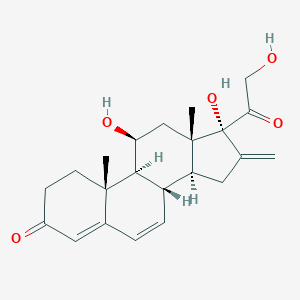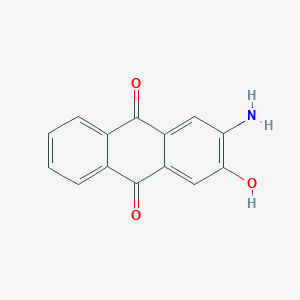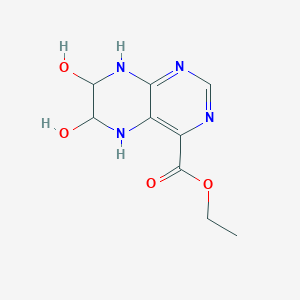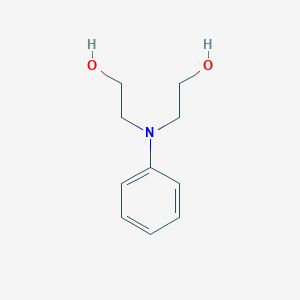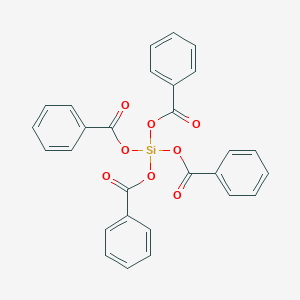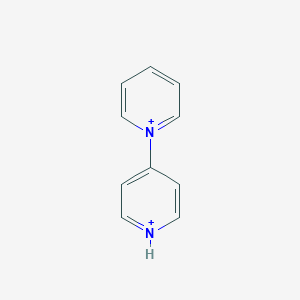
1-Pyridin-1-ium-4-ylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyridin-1-ium-4-ylpyridin-1-ium is a heterocyclic compound that has gained significant attention in the field of chemistry due to its diverse applications. It is a cationic species that is used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.
作用機序
The mechanism of action of 1-Pyridin-1-ium-4-ylpyridin-1-ium is not fully understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a metal ion to form a stable coordination complex. This complex can then undergo various reactions, including oxidation, reduction, and substitution.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1-Pyridin-1-ium-4-ylpyridin-1-ium. However, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
実験室実験の利点と制限
The advantages of using 1-Pyridin-1-ium-4-ylpyridin-1-ium in lab experiments include its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions. However, its limitations include its potential toxicity and limited solubility in some solvents.
将来の方向性
There are several future directions for the study of 1-Pyridin-1-ium-4-ylpyridin-1-ium. These include:
1. Exploring its potential use as a photosensitizer in photodynamic therapy for cancer.
2. Studying its antimicrobial properties and potential use as an antimicrobial agent.
3. Investigating its potential use as a ligand in the synthesis of new coordination complexes with unique properties.
4. Developing new synthesis methods to improve its yield and purity.
5. Studying its potential use in catalysis and as a building block in the synthesis of new organic compounds.
In conclusion, 1-Pyridin-1-ium-4-ylpyridin-1-ium is a versatile compound with diverse applications in various scientific fields. Its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and explore its potential applications in photodynamic therapy, antimicrobial agents, and catalysis.
合成法
1-Pyridin-1-ium-4-ylpyridin-1-ium can be synthesized through various methods, including the reaction of 4-chloropyridine with pyridine in the presence of a base, or by reacting 4-bromopyridine with pyridine in the presence of a palladium catalyst. The most common method for synthesizing 1-Pyridin-1-ium-4-ylpyridin-1-ium involves the reaction of 4-chloropyridine with pyridine in the presence of a base, such as potassium carbonate, in anhydrous dimethylformamide (DMF) at elevated temperatures.
科学的研究の応用
1-Pyridin-1-ium-4-ylpyridin-1-ium has been extensively studied for its potential applications in various scientific fields. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metal ions. It has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
CAS番号 |
16077-77-3 |
|---|---|
製品名 |
1-Pyridin-1-ium-4-ylpyridin-1-ium |
分子式 |
C10H10N2+2 |
分子量 |
158.2 g/mol |
IUPAC名 |
1-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h1-9H/q+1/p+1 |
InChIキー |
IYYUWAULZBEIST-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
正規SMILES |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
同義語 |
1,4-Bipyridinium(8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



